3-(4-Fluorophenyl)-2-methyl-1-propene
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Overview
Description
3-(4-Fluorophenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propene chain with a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-methyl-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and isobutyraldehyde.
Aldol Condensation: The two aldehydes undergo an aldol condensation reaction in the presence of a base such as sodium hydroxide to form the intermediate 3-(4-fluorophenyl)-2-methyl-2-propen-1-ol.
Dehydration: The intermediate is then subjected to a dehydration reaction using an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-methyl-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bond to form 3-(4-fluorophenyl)-2-methylpropane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(4-Fluorophenyl)-2-methylpropan-1-one or 3-(4-Fluorophenyl)-2-methylpropanoic acid.
Reduction: 3-(4-Fluorophenyl)-2-methylpropane.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-Fluorophenyl)-2-methyl-1-propene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-methyl-1-propene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and specificity towards its target, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2-methyl-1-propene: Similar structure with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)-2-methyl-1-propene: Similar structure with a bromine atom instead of fluorine.
3-(4-Methylphenyl)-2-methyl-1-propene: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorophenyl)-2-methyl-1-propene imparts unique properties such as increased electronegativity, which can influence the compound’s reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
1-fluoro-4-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6H,1,7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRWSYCXWUUXER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449655 |
Source
|
Record name | 3-(4-FLUOROPHENYL)-2-METHYL-1-PROPENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702-08-9 |
Source
|
Record name | 3-(4-FLUOROPHENYL)-2-METHYL-1-PROPENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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